molecular formula C7H9ClN2OS B1455794 5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole CAS No. 1423042-51-6

5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole

Cat. No. B1455794
M. Wt: 204.68 g/mol
InChI Key: QDRFLJOBRMEFDT-UHFFFAOYSA-N
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Description

5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole (5-Cl-OTD) is a synthetically produced organic compound with a wide range of applications in the scientific and medical fields. It is a heterocyclic, aromatic compound containing an oxygen-containing ring (oxan-4-yl) and a nitrogen-containing ring (thiadiazole). 5-Cl-OTD is a versatile compound that has been used in a variety of research applications, including drug discovery, drug delivery, and drug development.

Scientific Research Applications

Synthesis and Fungicidal Activity

Research has explored the synthesis of thiadiazole derivatives, highlighting their potential as fungicides. For instance, the preparation of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) demonstrated higher fungicidal activity against rice sheath blight, a major disease affecting rice crops in China. These findings underscore the role of structural modifications in enhancing the biological efficacy of thiadiazole compounds (Chen, Li, & Han, 2000).

Antimicrobial and Anticonvulsant Properties

Another study synthesized benzoxazepine and benzothiazepine derivatives, incorporating 1,3,4-oxadiazole and thiadiazole scaffolds, to evaluate their antipsychotic and anticonvulsant activities. The compounds displayed promising results, suggesting their potential in developing new therapeutic agents (Kaur, Kumar, Chaudhary, & Kumar, 2012).

Antifungal and Antibacterial Agents

A comprehensive study on the synthesis of new amino-thiadiazoles revealed their significant antifungal and antibacterial properties. This research provides a foundation for further exploration of thiadiazole derivatives as potential antimicrobial agents, addressing the ongoing need for new and effective antimicrobial compounds (Shukla & Srivastava, 2008).

Herbicidal Activities

The design and synthesis of novel oxadiazoles, thiadiazoles, and triazoles bearing a specific phenoxypyridine moiety have been investigated for their herbicidal activities. This research highlights the agricultural applications of thiadiazole derivatives, presenting them as potential lead compounds for the development of new herbicides (Kalhor & Dadras, 2013).

Antiproliferative and Antimicrobial Evaluation

Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and assessed for their antiproliferative and antimicrobial properties. The findings indicate that certain derivatives possess high DNA protective ability and exhibit strong antimicrobial activity against specific bacterial strains, suggesting their utility in developing anticancer and antimicrobial therapies (Gür et al., 2020).

Nematocidal Activity

A series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, highlighting the potential of thiadiazole derivatives in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

5-chloro-3-(oxan-4-yl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRFLJOBRMEFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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